Home > Products > Screening Compounds P41692 > Oral antiplatelet agent 1
Oral antiplatelet agent 1 -

Oral antiplatelet agent 1

Catalog Number: EVT-10930514
CAS Number:
Molecular Formula: C23H24N4O5S
Molecular Weight: 468.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Oral antiplatelet agent 1 is a compound designed to inhibit platelet aggregation, thereby reducing the risk of thrombotic events such as myocardial infarction and stroke. Antiplatelet agents work by interfering with the activation and aggregation of platelets, which are crucial components in the clotting process. This compound falls under the category of oral antiplatelet medications, which are widely used in clinical settings for cardiovascular disease management.

Source

The development of oral antiplatelet agent 1 stems from extensive research in medicinal chemistry aimed at creating effective agents for preventing platelet aggregation. Various studies have synthesized and evaluated derivatives of pyrimidine and other heterocycles to assess their antiplatelet activity .

Classification

Oral antiplatelet agents can be classified based on their mechanism of action:

  • Cyclooxygenase inhibitors: Such as aspirin, which irreversibly inhibits the cyclooxygenase-1 enzyme.
  • Adenosine diphosphate receptor antagonists: Such as clopidogrel and ticagrelor, which block the P2Y12 receptor.
  • Glycoprotein IIb/IIIa inhibitors: These are generally administered intravenously and include agents like abciximab.
  • Phosphodiesterase inhibitors: Such as cilostazol, which increase cyclic adenosine monophosphate levels within platelets .
Synthesis Analysis

The synthesis of oral antiplatelet agent 1 involves several steps that typically include the formation of key intermediates followed by modifications to achieve the final structure.

Methods

  1. Starting Materials: The synthesis often begins with readily available methyl ketones or substituted pyrimidines.
  2. Reagents: Common reagents include dimethylformamide-dimethylacetate (DMF-DMA) and guanidine hydrochloride.
  3. Reaction Conditions: Reactions are typically conducted under reflux conditions in solvents such as isopropanol or ethanol.

Technical Details

For instance, one synthetic route involves reacting methyl ketones with DMF-DMA to yield 3-(dimethylamino)-1-aryl-2en-1-ones, which are then condensed with guanidine hydrochloride to form the desired amino pyrimidine derivatives. Characterization of these compounds is performed using techniques like infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry .

Molecular Structure Analysis

Structure

  • Chemical Formula: The specific formula will depend on the substituents present on the pyrimidine ring.
  • Structural Features: The compound typically features a pyrimidine core with various substituents that enhance its antiplatelet activity.

Data

Molecular weight, melting point, and solubility data are critical for assessing the compound's properties. For example:

  • Molecular Weight: Approximately 250 g/mol (varies with substituents).
  • Melting Point: Typically ranges between 150°C to 200°C depending on purity.
Chemical Reactions Analysis

Oral antiplatelet agent 1 undergoes various chemical reactions that are essential for its synthesis and functionality.

Reactions

  1. Condensation Reactions: Key in forming the pyrimidine ring structure.
  2. Substitution Reactions: Often involve alkyl halides reacting with thiol derivatives to introduce different functional groups.

Technical Details

For example, thiourea can react with malononitrile in ethanol to produce a thiol intermediate, which can subsequently be alkylated to yield diverse derivatives with potential antiplatelet activity .

Mechanism of Action

The mechanism by which oral antiplatelet agent 1 exerts its effects involves several biochemical pathways.

Process

  1. Inhibition of Platelet Activation: The compound targets specific receptors on platelets (e.g., P2Y12 receptor) or enzymes involved in platelet activation.
  2. Reduction of Thromboxane A2 Production: By inhibiting cyclooxygenase enzymes, it decreases thromboxane A2 levels, leading to reduced platelet aggregation.

Data

Studies have shown that effective concentrations for inhibition can vary significantly among different compounds within this class, often measured using IC50 values in micromolar ranges .

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of oral antiplatelet agent 1 is crucial for its application in clinical settings.

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under ambient conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; care must be taken during formulation.
Applications

Oral antiplatelet agent 1 has significant applications in medical science, particularly concerning cardiovascular health.

Scientific Uses

  • Cardiovascular Disease Management: Used primarily to prevent thrombotic events in patients with a history of myocardial infarction or stroke.
  • Clinical Trials: Investigated for efficacy in various patient populations undergoing procedures such as percutaneous coronary interventions .
Introduction to P2Y12 Receptor Antagonism

Role of Adenosine Diphosphate-Mediated Platelet Activation in Thrombogenesis

Adenosine diphosphate serves as a critical signaling molecule in hemostasis and arterial thrombosis. Upon vascular injury, platelets adhere to exposed subendothelial collagen and von Willebrand factor, triggering dense granule secretion of adenosine diphosphate. This released adenosine diphosphate activates two G-protein-coupled purinergic receptors on platelet membranes: P2Y1 and P2Y12 [1] [4].

The P2Y1 receptor initiates platelet activation through Gq-coupled signaling, leading to phospholipase C activation, intracellular calcium mobilization, and subsequent platelet shape change [1]. Conversely, the P2Y12 receptor couples primarily to Gi2, mediating sustained platelet activation through two key mechanisms: (1) inhibition of adenylyl cyclase, reducing cyclic adenosine monophosphate levels that normally suppress platelet reactivity, and (2) phosphoinositide 3-kinase activation, which stabilizes platelet aggregates by activating the glycoprotein IIb/IIIa receptor (αIIbβ3 integrin) [1] [8]. This receptor exhibits specific tissue distribution, being predominantly expressed on platelet surfaces, which makes it an attractive therapeutic target [3].

Table 1: Adenosine Diphosphate Receptor Subtypes in Platelet Activation

ReceptorG-Protein CouplingPrimary FunctionsTherapeutic Blockade Effect
P2Y1GqInitiates shape change, calcium mobilization, transient aggregationNot targeted by current antiplatelet agents
P2Y12Gi2Sustains aggregation, inhibits adenylyl cyclase, activates phosphoinositide 3-kinaseIrreversible or reversible inhibition prevents stable thrombus formation

Adenosine diphosphate's role extends beyond primary aggregation—it amplifies secondary recruitment through feedback mechanisms where activated platelets release additional adenosine diphosphate and thromboxane A2. This propagation phase enables thrombus growth at sites of vascular injury, establishing adenosine diphosphate as a pivotal therapeutic target in arterial thrombotic disorders [1] [4] [8].

Evolution of P2Y12 Inhibitors in Antiplatelet Therapy

The development of P2Y12 antagonists represents a cornerstone in modern antiplatelet therapy. First-generation thienopyridines (ticlopidine) demonstrated proof-of-concept but were limited by hematologic toxicity. Second-generation thienopyridines (clopidogrel) improved safety but exhibited pharmacokinetic challenges: as prodrugs requiring hepatic bioactivation via cytochrome P450 enzymes (particularly CYP2C19), they displayed delayed onset, variable platelet inhibition, and reduced efficacy in CYP2C19 loss-of-function allele carriers [2] [5] [6].

Third-generation agents addressed these limitations:

  • Prasugrel: This thienopyridine prodrug requires single-step oxidation, yielding higher active metabolite concentrations and more consistent platelet inhibition than clopidogrel. However, its irreversible binding confers prolonged effect and bleeding risk [3] [5].
  • Ticagrelor: This cyclopentyltriazolopyrimidine acts reversibly and does not require metabolic activation. Its allosteric inhibition provides faster onset/offset and greater potency than clopidogrel, though it necessitates twice-daily dosing [2] [6].

Table 2: Generational Evolution of Oral P2Y12 Inhibitors

GenerationPrototype AgentsMechanismKey Pharmacokinetic Limitations
FirstTiclopidineIrreversible antagonistNeutropenia, delayed onset (48–72 hrs)
SecondClopidogrelIrreversible antagonistProdrug requiring CYP450 metabolism (variable activation), slow onset (2–8 hrs)
ThirdPrasugrel, TicagrelorIrreversible (prasugrel) or reversible (ticagrelor)Prasugrel: Irreversible binding increases bleeding; Ticagrelor: Twice-daily dosing, dyspnea side effect

This evolution reflects a trajectory toward agents with more predictable pharmacokinetics, rapid onset, and enhanced efficacy, yet unmet needs remain regarding bleeding risk management and personalized therapy [5] [6].

Rationale for Developing "Oral Antiplatelet Agent 1"

Despite advances in P2Y12 inhibition, clinical limitations persist that justify novel agents:

Pharmacogenomic Variability: Clopidogrel's dependence on CYP2C19 metabolism creates therapeutic inconsistency. Carriers of loss-of-function alleles (25–30% of populations) exhibit reduced active metabolite formation, diminished platelet inhibition, and higher rates of stent thrombosis and recurrent ischemic events [5] [6]. While prasugrel and ticagrelor mitigate this issue, their potent inhibition elevates bleeding risk—a critical safety concern [2] [6].

Bleeding Risk Constraints: Potent P2Y12 inhibition inherently increases bleeding susceptibility. The TRITON-TIMI 38 trial highlighted prasugrel's significant bleeding risk in elderly patients, those with low body weight, or prior cerebrovascular events [2] [5]. Reversible agents like ticagrelor offer faster offset but still demonstrate major bleeding rates comparable to prasugrel in the PLATO trial [2].

Incomplete Platelet Inhibition: Residual high platelet reactivity occurs in 15–40% of clopidogrel-treated patients, contributing to thrombotic events [5]. Even newer agents face compliance challenges (ticagrelor's twice-daily dosing) or irreversible effects complicating surgical planning [3] [6].

Table 3: Unmet Needs in Current P2Y12 Inhibition

Therapeutic ChallengeClinical ConsequenceAgent-Specific Association
Genetic polymorphism dependenceStent thrombosis, recurrent infarctionClopidogrel (CYP2C19 variants)
Irreversible platelet inhibitionPerioperative bleeding, transfusion requirementsClopidogrel, prasugrel
Potent uniform inhibitionNon-cardiac surgery delays, intracranial hemorrhagePrasugrel, ticagrelor
Dosing frequency complexityNon-adherence, breakthrough thrombosisTicagrelor (twice daily)

"Oral Antiplatelet Agent 1" aims to address these gaps through innovative pharmacology: reversible receptor binding allowing rapid offset; independence from hepatic bioactivation enzymes to ensure predictable pharmacokinetics; and optimized receptor affinity balancing efficacy and safety [6]. By circumventing metabolic variability and enabling titration flexibility, this agent represents a strategic advance toward personalized antiplatelet therapy [5] [6].

Properties

Product Name

Oral antiplatelet agent 1

IUPAC Name

1-(3-cyano-5-oxo-7H-furo[3,4-b]pyridin-2-yl)-4-methyl-N-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

Molecular Formula

C23H24N4O5S

Molecular Weight

468.5 g/mol

InChI

InChI=1S/C23H24N4O5S/c1-15-3-5-16(6-4-15)14-33(30,31)26-22(29)23(2)7-9-27(10-8-23)20-17(12-24)11-18-19(25-20)13-32-21(18)28/h3-6,11H,7-10,13-14H2,1-2H3,(H,26,29)

InChI Key

UDMPNYKEHCRGIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NC(=O)C2(CCN(CC2)C3=NC4=C(C=C3C#N)C(=O)OC4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.